MC-VC-PABC-Aur0101

Vue d'ensemble

Description

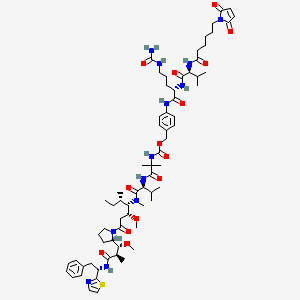

MC-VC-PABC-Aur0101 est un conjugué puissant d'un médicament anticancéreux et d'un lieur conçu pour les conjugués anticorps-médicaments (ADC). Il comprend Aur0101, un inhibiteur de la tubuline d'auristatine, connecté par le lieur MC-VC-PABC pour améliorer l'efficacité antitumorale . Ce composé est connu pour sa capacité à cibler et à tuer les cellules cancéreuses efficacement, ce qui en fait un outil précieux en thérapie anticancéreuse.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : MC-VC-PABC-Aur0101 est synthétisé en reliant Aur0101, un inhibiteur de la tubuline d'auristatine, au lieur MC-VC-PABC. La synthèse implique plusieurs étapes, y compris la préparation du lieur et la conjugaison du médicament au lieur. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs spécifiques pour faciliter la formation du produit désiré .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour maintenir la cohérence et l'efficacité du produit final. Le composé est généralement produit sous forme solide et stocké sous azote à -20 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : MC-VC-PABC-Aur0101 subit diverses réactions chimiques, y compris la protéolyse, qui est essentielle à son activation au sein des cellules cibles . Le composé est conçu pour être stable dans la circulation systémique mais clivable par les protéases intracellulaires, garantissant une libération ciblée de l'agent cytotoxique.

Réactifs et conditions courantes : Les réactifs courants utilisés dans la synthèse de this compound comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO) et des catalyseurs spécifiques pour faciliter les réactions de conjugaison. Les conditions de réaction sont soigneusement contrôlées pour garantir la stabilité et l'efficacité du produit final .

Principaux produits formés : Le principal produit formé à partir des réactions impliquant this compound est l'agent cytotoxique actif Aur0101, qui est libéré après clivage par les protéases intracellulaires. Ce mécanisme de libération garantit que l'agent cytotoxique est délivré spécifiquement aux cellules cancéreuses cibles, minimisant les effets hors cible .

Applications de la recherche scientifique

This compound a une large gamme d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier les conjugués médicament-lieur et leur stabilité. En biologie et en médecine, il est largement étudié pour son potentiel en thérapie anticancéreuse ciblée, offrant une approche prometteuse pour traiter divers types de cancer avec un minimum d'effets secondaires .

Mécanisme d'action

Le mécanisme d'action de this compound implique la libération ciblée de l'agent cytotoxique Aur0101 vers les cellules cancéreuses. Le lieur MC-VC-PABC est conçu pour être clivé par les protéases intracellulaires, libérant Aur0101 à l'intérieur des cellules cibles. Aur0101 inhibe ensuite la formation de microtubules, conduisant à l'arrêt du cycle cellulaire et à l'apoptose des cellules cancéreuses . Cette approche ciblée garantit que l'agent cytotoxique est délivré spécifiquement aux cellules cancéreuses, minimisant les dommages aux tissus sains.

Applications De Recherche Scientifique

MC-VC-PABC-Aur0101 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying drug-linker conjugates and their stability. In biology and medicine, it is extensively researched for its potential in targeted cancer therapy, offering a promising approach to treating various types of cancer with minimal side effects .

Mécanisme D'action

The mechanism of action of MC-VC-PABC-Aur0101 involves the targeted delivery of the cytotoxic agent Aur0101 to cancer cells. The MC-VC-PABC linker is designed to be cleaved by intracellular proteases, releasing Aur0101 within the target cells. Aur0101 then inhibits microtubule formation, leading to cell cycle arrest and apoptosis of the cancer cells . This targeted approach ensures that the cytotoxic agent is delivered specifically to the cancer cells, minimizing damage to healthy tissues.

Comparaison Avec Des Composés Similaires

MC-VC-PABC-Aur0101 est unique dans sa conception et son efficacité par rapport à d'autres composés similaires. Les composés similaires comprennent d'autres ADC à base d'auristatine, tels que les conjugués de monométhylauristatine E (MMAE). Bien que les deux composés utilisent l'auristatine comme agent cytotoxique, this compound offre une stabilité accrue et une libération ciblée grâce à la conception spécifique du lieur MC-VC-PABC .

Composés similaires

- Conjugués de monométhylauristatine E (MMAE)

- Conjugués de monométhylauristatine F (MMAF)

- Autres ADC à base d'auristatine

This compound se distingue par sa conception de lieur unique, qui offre une stabilité accrue et une libération ciblée, ce qui en fait un outil précieux en thérapie anticancéreuse .

Propriétés

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H100N12O14S/c1-13-43(6)58(51(92-11)39-55(84)79-36-21-25-50(79)59(93-12)44(7)60(85)74-49(63-70-34-37-95-63)38-45-22-16-14-17-23-45)78(10)64(88)57(42(4)5)76-65(89)68(8,9)77-67(91)94-40-46-27-29-47(30-28-46)72-61(86)48(24-20-33-71-66(69)90)73-62(87)56(41(2)3)75-52(81)26-18-15-19-35-80-53(82)31-32-54(80)83/h14,16-17,22-23,27-32,34,37,41-44,48-51,56-59H,13,15,18-21,24-26,33,35-36,38-40H2,1-12H3,(H,72,86)(H,73,87)(H,74,85)(H,75,81)(H,76,89)(H,77,91)(H3,69,71,90)/t43-,44+,48-,49-,50-,51+,56-,57-,58-,59+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOWRIRIGRPGBR-WUDDPNKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H100N12O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1341.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438849-92-3 | |

| Record name | Pelidotin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1438849923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PELIDOTIN PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K9I5QJ3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxypropanesulfonamido)-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide](/img/structure/B1652335.png)

![N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate](/img/structure/B1652346.png)

![1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol](/img/structure/B1652351.png)

![Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B1652354.png)

![3-[2-(1-Ethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione](/img/structure/B1652355.png)